molecular formula C3H5I B1618665 2-Iodopropene CAS No. 4375-96-6

2-Iodopropene

Cat. No.: B1618665
CAS No.: 4375-96-6
M. Wt: 167.98 g/mol
InChI Key: KWAHADSKPFGJQF-UHFFFAOYSA-N
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Description

2-Iodopropene, also known as 2-iodo-1-propene, is an organoiodine compound with the molecular formula C3H5I. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of an iodine atom attached to a propene molecule, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Iodopropene can be synthesized through several methods, including:

    Iodination of Propene: This method involves the direct iodination of propene using iodine and a suitable catalyst. The reaction is typically carried out under controlled conditions to ensure the selective formation of this compound.

    Finkelstein Reaction: This method involves the reaction of 2-propyl bromide with sodium iodide in acetone. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of this compound and sodium bromide as a byproduct.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale iodination processes. These processes often involve the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize byproducts.

Chemical Reactions Analysis

Types of Reactions

2-Iodopropene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in this compound can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, resulting in the formation of corresponding substituted products.

    Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles, leading to the formation of dihalides, haloalkanes, and other addition products.

    Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form propene and hydrogen iodide.

Common Reagents and Conditions

    Nucleophiles: Hydroxide, cyanide, amines

    Electrophiles: Halogens, hydrogen halides

    Catalysts: Palladium, platinum, and other transition metals

Major Products

    Substituted Propene Derivatives: Formed through substitution reactions

    Dihalides and Haloalkanes: Formed through addition reactions

    Propene: Formed through elimination reactions

Scientific Research Applications

2-Iodopropene has several applications in scientific research, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.

    Biological Studies: this compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate the mechanisms of biological processes.

    Material Science: It is used in the preparation of functionalized polymers and materials with specific properties.

    Medicinal Chemistry: this compound is used in the development of new drugs and therapeutic agents, particularly in the synthesis of iodine-containing compounds with potential biological activity.

Mechanism of Action

The mechanism of action of 2-iodopropene involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the double bond. The iodine atom acts as a leaving group in substitution reactions, while the double bond allows for addition and elimination reactions. These properties make this compound a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

2-Iodopropene can be compared with other similar compounds, such as:

    2-Bromopropene: Similar in structure but contains a bromine atom instead of iodine. It is less reactive in nucleophilic substitution reactions due to the lower leaving group ability of bromine compared to iodine.

    2-Chloropropene: Contains a chlorine atom instead of iodine. It is even less reactive than 2-bromopropene in substitution reactions.

    2-Fluoropropene: Contains a fluorine atom instead of iodine. It is the least reactive in substitution reactions due to the strong carbon-fluorine bond.

Uniqueness of this compound

This compound is unique due to the high reactivity of the iodine atom, which makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions, including substitution, addition, and elimination, sets it apart from other halopropenes.

Properties

IUPAC Name

2-iodoprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5I/c1-3(2)4/h1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWAHADSKPFGJQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00195925
Record name 2-Iodopropene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4375-96-6
Record name 1-Propene, 2-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4375-96-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodopropene
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Record name 2-Iodopropene
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Record name 2-iodopropene
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Record name 2-Iodopropene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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